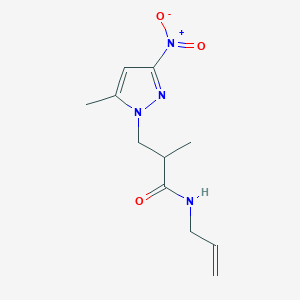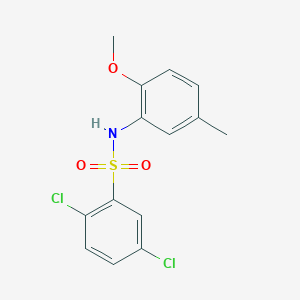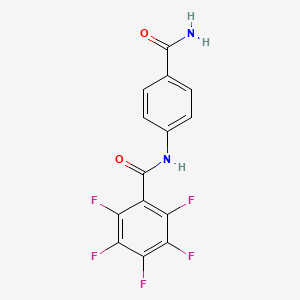![molecular formula C21H27N3O4S B10971791 N-(2,3-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10971791.png)
N-(2,3-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-DIMETHYLPHENYL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIMETHYLPHENYL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE typically involves multiple steps, including the formation of the piperazine ring, sulfonylation, and acetamide formation. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Sulfonylation: The piperazine ring is then sulfonylated using 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the reaction of the sulfonylated piperazine with 2,3-dimethylphenylacetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIMETHYLPHENYL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The acetamide group can be substituted with other acyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Acyl chlorides or anhydrides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Formation of N-(2,3-DIMETHYLPHENYL)-2-{4-[(4-HYDROXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE.
Reduction: Formation of N-(2,3-DIMETHYLPHENYL)-2-{4-[(4-METHOXYPHENYL)SULFIDE]-1-PIPERAZINYL}ACETAMIDE.
Substitution: Formation of various acetamide derivatives depending on the acyl group used.
Scientific Research Applications
N-(2,3-DIMETHYLPHENYL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-DIMETHYLPHENYL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-DIMETHYLPHENYL)-2-{4-[(4-HYDROXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE
- **N-(2,3-DIMETHYLPHENYL)-2-{4-[(4-METHOXYPHENYL)SULFIDE]-1-PIPERAZINYL}ACETAMIDE
- **N-(2,3-DIMETHYLPHENYL)-2-{4-[(4-CHLOROPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE
Uniqueness
N-(2,3-DIMETHYLPHENYL)-2-{4-[(4-METHOXYPHENYL)SULFONYL]-1-PIPERAZINYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenylsulfonyl group and acetamide moiety contribute to its potential therapeutic effects and interactions with biological targets.
Properties
Molecular Formula |
C21H27N3O4S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]acetamide |
InChI |
InChI=1S/C21H27N3O4S/c1-16-5-4-6-20(17(16)2)22-21(25)15-23-11-13-24(14-12-23)29(26,27)19-9-7-18(28-3)8-10-19/h4-10H,11-15H2,1-3H3,(H,22,25) |
InChI Key |
VKMPTRBLXPTSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,5-difluorobenzyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B10971716.png)
![N-[3-(cyclohexylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide](/img/structure/B10971719.png)

![N-{3-[(2-fluorophenyl)carbamoyl]thiophen-2-yl}-1-benzothiophene-3-carboxamide](/img/structure/B10971725.png)
![1-[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10971732.png)
![3-methyl-4-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10971742.png)
![4-bromo-N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10971765.png)







